molecular formula C15H27NO9 B1399082 Tri(carboxyethyloxyethyl)amine CAS No. 1381861-95-5

Tri(carboxyethyloxyethyl)amine

Cat. No. B1399082
CAS RN: 1381861-95-5
M. Wt: 365.38 g/mol
InChI Key: QNHMUDRSUKYNFE-UHFFFAOYSA-N
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Description

Tri(carboxyethyloxyethyl)amine is a biochemical compound used for proteomics research . It has a molecular formula of C15H27NO9 and a molecular weight of 365.38 . It’s a non-cleavable linker for bio-conjugation that contains a COOH/Carboxylic Acid group and a group linked through a linear PEG chain .


Molecular Structure Analysis

The molecular structure of Tri(carboxyethyloxyethyl)amine is characterized by its molecular formula C15H27NO9 and molecular weight 365.38 . Further details about its molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

Amines, in general, have quite an effect on the properties as compared to alkanes due to the inclusion of a heteroatom such as nitrogen . The main chemical property of amines is their ability to act as weak organic bases .

Scientific Research Applications

Aerobic Oxidation of Thiophenols

Tri(carboxyethyloxyethyl)amine has been employed as an environmentally friendly catalyst in the aerobic oxidation of thiophenols to synthesize disulfides . This process is significant as disulfides are crucial in chemical and biological processes. The use of this compound as a catalyst allows for a high yield of over 96% for various substrates and offers the advantage of catalyst recovery and reuse .

Polymer Catalysts in Organic Synthesis

As a polymer catalyst, Tri(carboxyethyloxyethyl)amine facilitates asymmetric synthesis due to its stable and non-volatile nature. It is non-corrosive, eco-friendly, and easily recoverable, making it an excellent choice for sustainable chemical processes .

Synthesis of Pharmaceuticals

The compound’s versatile structure makes it a valuable building block in the synthesis of complex molecules, including pharmaceuticals. Its reactivity enables various functionalization reactions, playing a pivotal role in the development of new drugs and bioactive molecules .

Materials Science

In materials science, Tri(carboxyethyloxyethyl)amine contributes to the design and fabrication of polymers, catalysts, sensors, and functional materials. Its unique properties are suitable for applications in organic electronics, photovoltaics, and biomaterials .

Catalysis

The amine groups in Tri(carboxyethyloxyethyl)amine make it an effective catalyst for various chemical transformations. Its application in catalysis extends to renewable energy and environmental remediation, including carbon capture and energy storage .

Green Chemistry

Tri(carboxyethyloxyethyl)amine is recognized for its potential in the synthesis of green chemicals. Its use in sustainable technologies emphasizes the importance of environmentally friendly practices in chemistry .

Mechanism of Action

Target of Action

Tri(carboxyethyloxyethyl)amine is a complex compound with a unique structure. It is a 3-arm branched molecule It is known to react with primary amino-containing entities .

Mode of Action

The mode of action of Tri(carboxyethyloxyethyl)amine involves its reaction with primary amino-containing entities. This reaction occurs in the presence of an activator such as EDC or HATU

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tri(carboxyethyloxyethyl)amine is currently not available. Its impact on bioavailability would depend on these properties. As a research-grade compound , further studies are required to understand its pharmacokinetic profile.

Result of Action

Given its reactivity with primary amino-containing entities , it may have a broad range of potential effects. More research is needed to fully understand the implications of its action at the molecular and cellular levels.

properties

IUPAC Name

3-[2-[bis[2-(2-carboxyethoxy)ethyl]amino]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO9/c17-13(18)1-7-23-10-4-16(5-11-24-8-2-14(19)20)6-12-25-9-3-15(21)22/h1-12H2,(H,17,18)(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHMUDRSUKYNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN(CCOCCC(=O)O)CCOCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri(carboxyethyloxyethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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